3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
CAS No.: 440331-81-7
Cat. No.: VC21396871
Molecular Formula: C20H20FN5O2
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440331-81-7 |
|---|---|
| Molecular Formula | C20H20FN5O2 |
| Molecular Weight | 381.4g/mol |
| IUPAC Name | 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C20H20FN5O2/c21-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)22-23-26/h1-8H,9-14H2 |
| Standard InChI Key | OMRQHCFWXHNHGM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one consists of a benzotriazin-4(3H)-one core structure with an oxopropyl linker connecting to a piperazine ring. The piperazine is further substituted with a 4-fluorophenyl group. This arrangement creates a molecule with distinct regions that contribute to its chemical and biological behavior.
Based on structural analysis of similar benzotriazinone derivatives, this compound likely exhibits the following characteristics:
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Molecular Formula: C20H20FN5O2
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Approximate Molecular Weight: 381.4 g/mol
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Key Functional Groups: Benzotriazinone, piperazine, amide, and fluorophenyl moieties
Comparative Structural Analysis
The compound shares structural similarities with other benzotriazinone derivatives, particularly those containing piperazine substituents. A closely related compound is 3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one (CAS: 919725-01-2), which differs only in the position of the fluorine atom on the phenyl ring (2-position versus 4-position) .
Synthesis Approaches
Key Reaction Parameters
The synthesis of related benzotriazinone compounds involves specific reaction conditions that would likely apply to this compound as well. For example, the formation of the amide bond between the carboxylic acid group of the oxopropyl linker and the piperazine nitrogen typically requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Properties and Reactivity
Functional Group Reactivity
The chemical reactivity of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is determined by its constituent functional groups:
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The benzotriazinone ring system contributes to the compound's aromaticity and potential for π-π interactions
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The amide linkage provides sites for hydrogen bonding
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The piperazine ring offers basic nitrogen atoms that can participate in acid-base reactions
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The 4-fluorophenyl group introduces unique electronic properties due to the electron-withdrawing nature of fluorine
Spectroscopic Properties
Based on data from similar compounds such as 3-(3-morpholino-3-oxopropyl)benzo[d] triazin-4(3H)-one, the following spectroscopic characteristics can be anticipated:
1H NMR Spectral Features (predicted):
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Aromatic protons of the benzotriazinone moiety at approximately δ 8.33-7.48 ppm
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N-CH2 protons at approximately δ 4.76-4.72 ppm
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Piperazine ring protons at approximately δ 3.62-3.39 ppm
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CH2CO protons at approximately δ 2.94-2.90 ppm
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Aromatic protons of the 4-fluorophenyl group at approximately δ 7.10-6.90 ppm
Biological Activities
Anticancer Properties
Benzotriazinone derivatives have demonstrated significant anticancer activities in various studies. Based on research with structurally similar compounds, 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one may exhibit potential anticancer effects.
In studies of related benzotriazinone compounds, IC50 values against human liver carcinoma cell line (HepG2) ranged from 6.525 to 59.85 μM, indicating promising anticancer activity . The table below presents comparative IC50 values of benzotriazinone derivatives against HepG2 cells:
| Compound | Structure Description | IC50 against HepG2 (μM) |
|---|---|---|
| Compound 3 | Basic benzotriazinone derivative | 6.525 |
| Compound 13a | Methoxy benzaldehyde derivative | 10.97 |
| Compound 11e | Modified benzotriazinone | 12.40 |
| Compound 12e | Further modified benzotriazinone | 59.85 |
| Doxorubicin | Standard anticancer drug | 2.06 |
Antimicrobial Activity
Benzotriazinone compounds have also demonstrated antibacterial properties. In vitro studies of similar compounds showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella species . The presence of the fluorophenyl group in 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one may enhance its antibacterial efficacy due to the membrane-penetrating properties often associated with fluorinated compounds.
Molecular Docking and Binding Studies
Predicted Binding Interactions
Based on molecular docking studies of similar benzotriazinone derivatives, 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one likely interacts with specific amino acid residues in target proteins.
Related compounds have demonstrated the following key interactions:
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Hydrogen bonding with residues such as His 305, His 379, Ser 237, and Arg 274
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Arene-cation interactions with residues like Arg 274
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Arene-arene interactions with amino acids such as Tyr 143 and Trp 286
Structure-Activity Relationship
The relationship between structural features and biological activity can be inferred from studies of similar compounds:
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The benzotriazinone core is essential for anticancer activity
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The length of the alkyl chain connecting the benzotriazinone to the amide group influences potency
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The nature of the substituent on the phenyl ring (in this case, the 4-fluoro group) likely modulates receptor binding and cellular penetration
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The piperazine moiety serves as a flexible linker that may optimize the compound's spatial orientation for receptor binding
Applications in Medicinal Chemistry
Drug Development Considerations
Several factors would need to be considered for the development of this compound as a therapeutic agent:
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Optimization of synthesis to improve yield and purity
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Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET)
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Structure modification to enhance efficacy and reduce potential side effects
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Investigation of specific mechanisms of action at the molecular level
Analytical Methods
Characterization Techniques
Common analytical methods used for the characterization of benzotriazinone derivatives include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
Predicted Spectral Data
Based on data from similar compounds, the following spectral characteristics can be anticipated for 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one:
Mass Spectrometry:
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Expected molecular ion peak [M+H]+ at approximately m/z 382
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Potential fragment ions corresponding to the cleavage of the amide bond or loss of the fluorophenyl group
IR Spectroscopy:
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Carbonyl stretching frequencies at approximately 1670-1690 cm-1 (benzotriazinone C=O) and 1640-1660 cm-1 (amide C=O)
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C-F stretching at approximately 1100-1200 cm-1
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Various C-N stretching bands from the piperazine and benzotriazinone moieties
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